5,6-Dihydroxyhexanoic acid
Overview
Description
5,6-Dihydroxyhexanoic acid is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biologically Active Structures : 6-Aminohexanoic acid, a related compound, is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. It has applications in antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Functional Aromatic Scaffolds and Nanomaterials : The chemistry of 5,6-dihydroxyindole, a structurally related compound, offers opportunities for designing functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties (d’Ischia, Napolitano, & Pezzella, 2011).
Medical Applications : Oral administration of 5,6-DiHETE, another derivative, has been shown to accelerate recovery from DSS-induced diarrhea and reduce colon inflammation in mice, suggesting its potential in medical applications (Takenouchi, Imai, Nakamura, & Murata, 2021).
Metabolic Studies : Urinary 5-hydroxyhexanoic acid, a degradation product of fatty acids, is observed in patients with non-ketotic dicarboxylic aciduria and on diets with excessive medium-chain triglycerides, indicating its role in metabolic studies (Kamerling et al., 1982).
DNA Sequencing : A derivative, 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, serves as a fluorescent protecting group in DNA sequencing, highlighting its utility in genomic research (Rasolonjatovo & Sarfati, 1998).
Enantioselective Synthesis : The compound (2S)-Diethyl 2-Hydroxyhexanedioate ((2S)-3) is a new chiral building block for enantioselective synthesis, useful for synthesizing chiral -lactone (Blaser et al., 1991).
Biocatalysis and Polymer Production : The Acidovorax sp. strain CHX100 6HX mutant is capable of converting cycloalkanes to -hydroxycarboxylic acids, offering a biocatalyst for the production of biodegradable polyester polymers (Salamanca et al., 2020).
Drug Synthesis : There is significant research in improving catalytic efficiency towards derivatives of 5,6-Dihydroxyhexanoic acid for drug synthesis, such as atorvastatin (Yu et al., 2019).
properties
IUPAC Name |
5,6-dihydroxyhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKKZRXIFVGKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxyhexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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